molecular formula C14H14N2O3S B13771528 N'-(benzenesulfonyl)-N-methylbenzohydrazide CAS No. 6962-59-0

N'-(benzenesulfonyl)-N-methylbenzohydrazide

Cat. No.: B13771528
CAS No.: 6962-59-0
M. Wt: 290.34 g/mol
InChI Key: FZPZYQKVWCASCG-UHFFFAOYSA-N
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Description

N'-(Benzenesulfonyl)-N-methylbenzohydrazide is a benzohydrazide derivative characterized by a benzoyl group (C₆H₅CO-) linked to a hydrazide backbone. The hydrazide nitrogen atoms are substituted with a methyl group (-CH₃) and a benzenesulfonyl moiety (-SO₂C₆H₅).

Properties

CAS No.

6962-59-0

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-methylbenzohydrazide

InChI

InChI=1S/C14H14N2O3S/c1-16(14(17)12-8-4-2-5-9-12)15-20(18,19)13-10-6-3-7-11-13/h2-11,15H,1H3

InChI Key

FZPZYQKVWCASCG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-methylbenzohydrazide typically involves the reaction of benzenesulfonyl chloride with N-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of N’-(benzenesulfonyl)-N-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(benzenesulfonyl)-N-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation and microbial growth .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N'-(benzenesulfonyl)-N-methylbenzohydrazide with structurally related benzohydrazides and sulfonohydrazides:

Compound Name Substituents on N' Substituents on Benzoyl Physical State Melting Point (°C) Yield (%) Key Spectral Data (HRMS) Reference
This compound Benzenesulfonyl N-methyl Not reported Not reported Not reported Not reported N/A
(E)-N-allyl-4-chloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide (2s) 4-Cl-benzenesulfonyl Allyl, 2-hydroxybenzylidene Yellow liquid N/A 70 351.0563 (Exp) vs. 351.0565 (Calc) [1]
(E)-N-allyl-4-nitro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide (2t) 4-NO₂-benzenesulfonyl Allyl, 2-hydroxybenzylidene Yellow solid 132.3–133.4 73 362.0802 (Exp) vs. 362.0805 (Calc) [1]
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide 3-NO₂-benzylidene 3-NO₂ Solid Not reported Not reported Not reported [17]
N′-Benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide 4-MePh-SO₃ Benzylidene Not reported Not reported Not reported Evaluated for MAO/β-secretase inhibition [5]
N′-Methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide 2-MeS-quinazolinyl N-methyl Not reported Not reported Not reported Molecular formula: C₁₇H₁₆N₄OS [16]

Key Observations :

  • Substituent Effects on Yield: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzenesulfonyl ring (as in 2t and 2u ) reduce yields (55–73%) compared to simpler substituents, likely due to steric or electronic hindrance during synthesis.
  • Melting Points : Crystalline derivatives like 2t (m.p. 132–133°C ) exhibit higher melting points than liquid analogs (e.g., 2s and 2u), correlating with molecular symmetry and intermolecular interactions.
  • Spectral Confirmation : HRMS and NMR data are critical for verifying hydrazone geometry (E/Z isomers) and substituent placement .

Biological Activity

N'-(benzenesulfonyl)-N-methylbenzohydrazide is a compound belonging to the class of hydrazides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties. The information presented is derived from various research studies and reviews, highlighting the significance of this compound in pharmacological applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

The synthesis typically involves the reaction of benzenesulfonyl chloride with N-methylbenzohydrazide under controlled conditions, leading to the formation of the desired product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonamide possess antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as follows:

CompoundMIC (mg/mL)Target Pathogen
Compound 4d6.72E. coli
Compound 4h6.63S. aureus
Compound 4a6.67P. aeruginosa
Compound 4e6.28A. niger

These findings demonstrate the potential of sulfonamide derivatives in combating bacterial infections, particularly in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in various studies. For example, a related compound was found to inhibit carrageenan-induced rat-paw edema significantly, showcasing its potential as an anti-inflammatory agent. The percentage inhibition observed was notable at different time intervals:

Time (hours)Percentage Inhibition
194.69%
289.66%
387.83%

Such results suggest that this class of compounds could be beneficial in treating inflammatory conditions .

Antioxidant Activity

Antioxidant properties are another critical aspect of this compound's biological activity. Studies have shown that similar compounds can reduce malondialdehyde (MDA) levels while increasing reduced glutathione (GSH), indicating their potential in mitigating oxidative stress . The IC50 values for antioxidant activity in related compounds have been compared favorably with established antioxidants like Vitamin C.

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